molecular formula C11H10BClOS B12606517 (3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid CAS No. 873101-39-4

(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid

Cat. No.: B12606517
CAS No.: 873101-39-4
M. Wt: 236.53 g/mol
InChI Key: ROELKTVEZCXAQN-UHFFFAOYSA-N
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Description

(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid is a chemical compound that features a thiophene ring substituted with a borinic acid group and a chloromethylphenyl group

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution of the chloromethyl group can produce a variety of substituted thiophenes.

Scientific Research Applications

(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid involves its interaction with specific molecular targets. For example, thiophene derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . The compound may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid is unique due to the combination of the thiophene ring and the chloromethylphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

873101-39-4

Molecular Formula

C11H10BClOS

Molecular Weight

236.53 g/mol

IUPAC Name

(3-chloro-4-methylphenyl)-thiophen-3-ylborinic acid

InChI

InChI=1S/C11H10BClOS/c1-8-2-3-9(6-11(8)13)12(14)10-4-5-15-7-10/h2-7,14H,1H3

InChI Key

ROELKTVEZCXAQN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C)Cl)(C2=CSC=C2)O

Origin of Product

United States

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